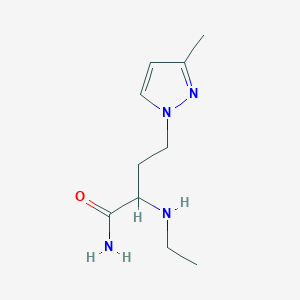
3-Chloromethyl-5-(3-fluorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloromethyl-5-(3-fluorophenyl)pyridine is a chemical compound with the molecular formula C12H9ClFN and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a chloromethyl group at the 3-position and a fluorophenyl group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloromethyl-5-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include pyridine alcohols or amines.
科学的研究の応用
3-Chloromethyl-5-(3-fluorophenyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Chloromethyl-5-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-fluoro-5-(3-fluorophenyl)pyridine: Similar in structure but with an additional fluorine atom at the 2-position.
3-Chloromethyl-5-fluoro-2-(3-fluorophenyl)pyridine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Chloromethyl-5-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and fluorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H9ClFN |
|---|---|
分子量 |
221.66 g/mol |
IUPAC名 |
3-(chloromethyl)-5-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C12H9ClFN/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2 |
InChIキー |
KCBZTEWRUSMSEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
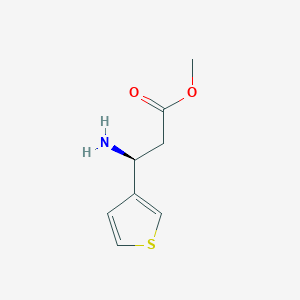
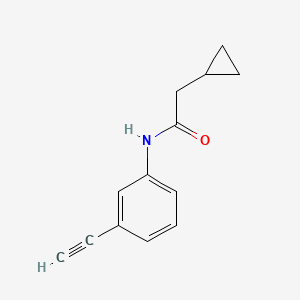
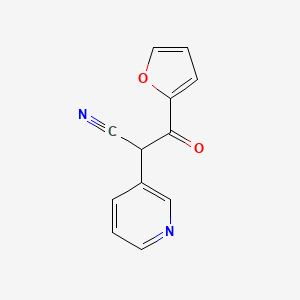
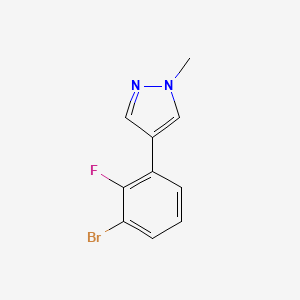
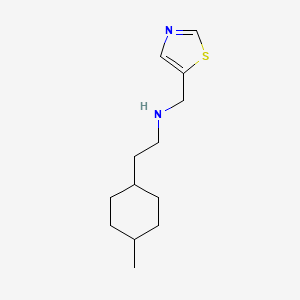
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
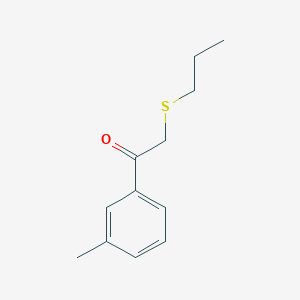
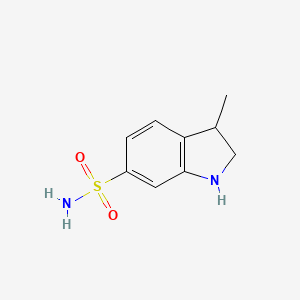
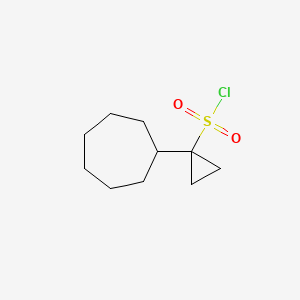

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)

